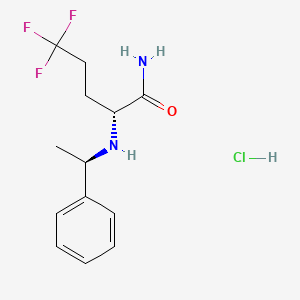

(R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride

Descripción

(R)-5,5,5-Trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride is a chiral compound characterized by a trifluoromethyl group, a phenylethylamine moiety, and a pentanamide backbone. Its molecular formula is C₅H₁₀ClF₃N₂O (MW: 206.59), with a stereochemical configuration critical to its biological activity . This hydrochloride salt is stored under dry, room-temperature conditions and exhibits hazards including skin/eye irritation (H315/H319) and respiratory toxicity (H335) .

Propiedades

IUPAC Name |

(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O.ClH/c1-9(10-5-3-2-4-6-10)18-11(12(17)19)7-8-13(14,15)16;/h2-6,9,11,18H,7-8H2,1H3,(H2,17,19);1H/t9-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBXDGYFBQOTLF-FOKYBFFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(CCC(F)(F)F)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N[C@H](CCC(F)(F)F)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

The compound (R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride , with CAS number 1146699-61-7, is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields. Below is a detailed exploration of its applications, supported by data tables and case studies.

- LogP : 4.42680 (indicates lipophilicity)

- Polar Surface Area (PSA) : 55.12000 (affects permeability)

These properties suggest that the compound may have significant interactions with biological membranes, which is crucial for its applications in medicinal chemistry.

Pharmaceutical Research

(R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its trifluoromethyl group enhances metabolic stability and bioactivity.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

Neuropharmacology

The compound has been explored for its potential effects on neurotransmitter systems, particularly in modulating dopamine and serotonin receptors. This aspect is significant for developing treatments for neurological disorders such as depression and schizophrenia.

Case Study: Behavioral Studies

In animal models, administration of this compound resulted in altered behaviors consistent with increased serotonergic activity, suggesting its potential as an antidepressant or anxiolytic agent.

Synthetic Chemistry

Due to its unique structure, (R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride serves as a valuable intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group is particularly useful in creating compounds with enhanced biological activity.

Application Example

Researchers have utilized this compound in the synthesis of novel inhibitors targeting enzymes involved in metabolic pathways, showcasing its versatility in organic synthesis.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the phenylethylamine moiety interacts with biological targets. The exact mechanism depends on the specific application and target involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Avagacestat (BMS-708163)

Structure :

- Avagacestat (C₁₈H₁₄ClF₄N₅O₃S) includes a 1,2,4-oxadiazole ring and a 4-chlorobenzenesulfonamide group, unlike the simpler phenylethylamino-pentanamide backbone of the target compound . Key Differences:

- Bioactivity : Avagacestat is a γ-secretase inhibitor investigated for Alzheimer’s disease, while the target compound’s mechanism remains unconfirmed .

- Complexity : Avagacestat’s extended structure (MW: 467.84) likely enhances target specificity but complicates synthesis compared to the target compound’s simpler scaffold (MW: 206.59) .

PKI-166

Structure :

- PKI-166 (C₂₃H₂₃N₅O) features a pyrrolo[2,3-d]pyrimidine core and a phenylethylamino group, sharing the phenylethyl motif with the target compound . Key Differences:

- Bioactivity : PKI-166 is a dual EGFR/HER2 tyrosine kinase inhibitor, suggesting the target compound’s phenylethyl group may similarly modulate kinase interactions .

- Solubility: The hydrochloride salt of the target compound (C₅H₁₀ClF₃N₂O) likely improves aqueous solubility compared to PKI-166’s non-salt form .

(2S)-2,5-Diaminopentanamide Dihydrochloride

Structure :

- This analog (C₅H₁₃N₃O·2HCl) lacks the trifluoromethyl and phenylethyl groups, highlighting the target compound’s fluorine-driven lipophilicity .

Key Differences :

(R)-2-(4-Chlorophenylsulfonamido)-5,5,5-Trifluoropentanamide

Structure :

- This sulfonamide derivative (CAS 1146699-67-3) replaces the phenylethylamino group with a 4-chlorophenylsulfonamide . Key Differences:

- Synthesis : Both compounds involve chiral resolution, but the sulfonamide derivative’s synthesis includes Suzuki coupling, differing from the target compound’s amidation steps .

Structural and Functional Data Table

Actividad Biológica

(R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride, with the CAS number 1146699-61-7, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C13H18ClF3N2O

- Molecular Weight : 310.743 g/mol

- Structure : The compound features a trifluoromethyl group and an amino group attached to a pentanamide backbone, which contributes to its biological activity.

Biological Activity Overview

The biological activity of (R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride has been primarily studied in the context of its pharmacological effects. Here are key areas of focus:

1. Antidepressant Effects

Research indicates that this compound may exhibit antidepressant-like effects through its interaction with neurotransmitter systems. It is hypothesized to modulate levels of serotonin and norepinephrine in the brain, which are critical for mood regulation.

2. Inhibition of Enzymatic Activity

Studies have shown that (R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride can inhibit certain enzymes involved in metabolic pathways. For instance, it has been reported to affect the activity of diacylglycerol acyltransferase (DGAT), which plays a role in lipid metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin and norepinephrine | |

| Enzyme Inhibition | Inhibition of DGAT | |

| Neuroprotective Effects | Potential reduction in oxidative stress |

Case Study 1: Antidepressant-Like Effects

In a controlled study involving animal models, (R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride was administered to subjects exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms as measured by behavioral assays such as the forced swim test and tail suspension test. This suggests that the compound may enhance mood and reduce anxiety-like behaviors.

Case Study 2: Enzymatic Inhibition

A study focusing on the inhibition of DGAT revealed that (R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride had an IC50 value indicating effective inhibition at low concentrations. This finding is significant for understanding its potential applications in treating metabolic disorders related to lipid accumulation.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural integrity and stereochemical configuration of this compound?

- Methodological Answer : Use a combination of and NMR to confirm the backbone structure and substituent positions. Chiral HPLC or polarimetry (e.g., optical rotation measurements) is critical to verify the (R,R)-configuration . High-resolution mass spectrometry (HRMS) should validate the molecular formula, while IR spectroscopy can confirm functional groups like amides and amines .

Q. How should researchers handle and store this hydrochloride salt to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation. Pre-dry the compound under vacuum to minimize hydrolysis of the amide bond .

Q. What synthetic routes are commonly employed to prepare this trifluoromethyl-containing amide?

- Methodological Answer : The compound can be synthesized via a multi-step process:

Chiral resolution : Use (R)-1-phenylethylamine as a chiral auxiliary to control stereochemistry during amide bond formation .

Trifluoromethylation : Introduce the -CF group via nucleophilic substitution or radical-mediated methods .

Salt formation : React the free base with HCl in anhydrous ethanol to yield the hydrochloride salt .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified during large-scale synthesis, and what analytical pitfalls should be avoided?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is preferred for high sensitivity. Validate results with NMR, as trifluoromethyl groups provide distinct splitting patterns. Avoid overreliance on polarimetry due to potential interference from residual solvents or impurities .

Q. What computational strategies can predict the metabolic stability and toxicity profile of this compound in preclinical models?

- Methodological Answer : Use in silico tools like molecular docking (e.g., AutoDock Vina) to assess binding affinity to cytochrome P450 enzymes. Combine with QSAR models to predict metabolic pathways (e.g., oxidation of the phenylethyl group) and toxicity endpoints (e.g., hepatotoxicity via ProTox-II) .

Q. How can conflicting cytotoxicity data from different cell lines be resolved?

- Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols. Use statistical tools like ANOVA to identify cell-specific sensitivities. Validate mechanisms via siRNA knockdown of suspected targets (e.g., kinase enzymes) .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies without compromising stability?

- Methodological Answer :

- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.

- pH adjustment : Prepare buffered solutions (pH 4–5) to leverage the hydrochloride salt’s ionization.

- Lyophilization : Formulate as a lyophilized powder for long-term stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity between academic studies and patent literature?

- Methodological Answer :

Assay standardization : Compare experimental conditions (e.g., cell density, incubation time).

Impurity profiling : Use LC-MS to check for degradants or stereoisomers that may alter activity .

Dose recalibration : Normalize data to molar concentrations rather than mass/volume .

Tables for Key Data

Key Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.